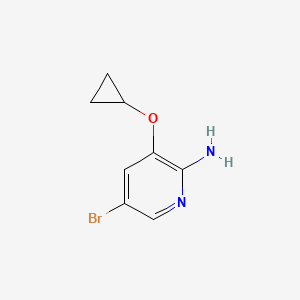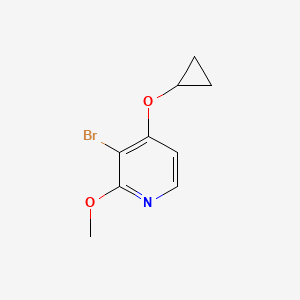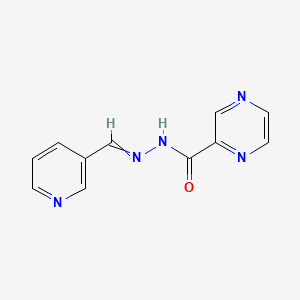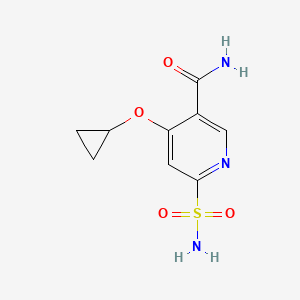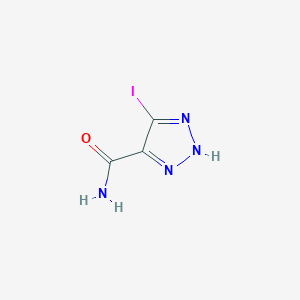![molecular formula C17H23N3O2 B14813102 N-(4-{[2-(propan-2-ylidene)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B14813102.png)
N-(4-{[2-(propan-2-ylidene)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring, a phenyl group, and a hydrazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 4-aminobenzoyl hydrazine in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)propanamide
- N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)butanamide
Uniqueness
N-(4-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide is unique due to its cyclohexane ring, which imparts distinct chemical and physical properties compared to similar compounds with different alkyl groups. This structural difference can influence its reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-(cyclohexanecarbonylamino)-N-(propan-2-ylideneamino)benzamide |
InChI |
InChI=1S/C17H23N3O2/c1-12(2)19-20-17(22)14-8-10-15(11-9-14)18-16(21)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,18,21)(H,20,22) |
InChI Key |
JXWVCAIZWIHCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14813019.png)
![2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B14813025.png)
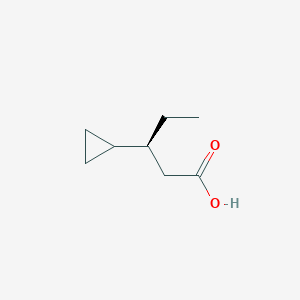
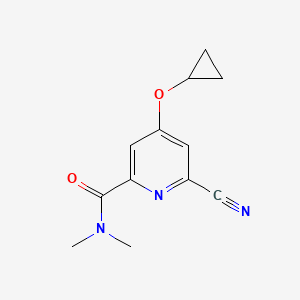
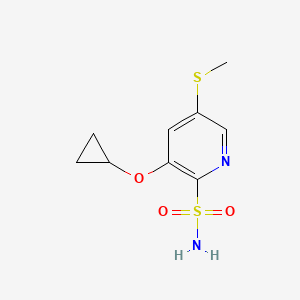

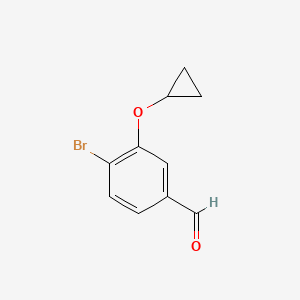
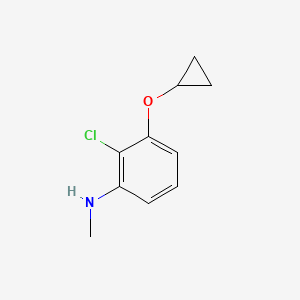
![3-((tert-Butoxycarbonyl)amino)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B14813067.png)
